4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
CAS No.: 161798-25-0
Cat. No.: VC20912774
Molecular Formula: C10H7BrO3
Molecular Weight: 255.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161798-25-0 |
|---|---|
| Molecular Formula | C10H7BrO3 |
| Molecular Weight | 255.06 g/mol |
| IUPAC Name | 4-(bromomethyl)-7-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 |
| Standard InChI Key | XFNVWGFZARBVBT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2CBr |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2CBr |
Introduction
Chemical Structure and Properties
Structure and Identification
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS: 161798-25-0) is characterized by a coumarin core structure with specific substituents. The molecular formula is C₁₀H₇BrO₃, corresponding to a molecular weight of 255.065 g/mol . The compound features the coumarin backbone (2H-chromen-2-one) with a bromomethyl group at position 4 and a hydroxyl group at position 7.
Physical Properties
This compound exhibits distinct physical properties that are important for its handling and applications in various research contexts. The physical properties are summarized in Table 1.
Table 1. Physical Properties of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
Spectroscopic Properties
Spectroscopic data provides essential information for structural confirmation and purity assessment of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one.
Infrared Spectroscopy
The FT-IR (KBr) spectrum shows characteristic absorption bands at:
1698 cm⁻¹ (C=O stretching), 1620, 1600 cm⁻¹ (C=C stretching), and multiple bands at 1548, 1511, 1441, 1375, 1352, 1263, 1232, 1204, 1141, 1075, 1000, 945, 848, 836, 814, 750, 739, 725, 692, 633, 618, 556, 516, 499, 492, 471, 458, 453, 444, 434, 429, 421, 413, 406, 401 cm⁻¹ .
Nuclear Magnetic Resonance
The ¹H-NMR spectrum reveals:
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2.490 ppm (s, 2H): CH₂Br protons
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6.972-6.994 ppm (d, 2H): aromatic protons
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7.682-7.703 ppm (d, 2H): aromatic protons
Mass Spectrometry
HRMS (EI) data:
Synthesis Methods
Pechmann Condensation Route
The synthesis of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation, a fundamental reaction in coumarin chemistry. This method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form the coumarin skeleton . For 7-hydroxy-4-substituted coumarins, various Lewis acids can be employed as catalysts to optimize the reaction outcome.
The general workflow involves:
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Formation of 7-hydroxy-4-methyl-2H-chromen-2-one via Pechmann condensation using resorcinol and ethyl acetoacetate
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Subsequent bromination of the methyl group at the 4-position using brominating agents
Direct Bromination Approach
Another common synthetic route involves the direct bromination of 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone). This approach utilizes brominating agents such as N-bromosuccinimide (NBS) in suitable solvents under specific reaction conditions. The methyl group at the 4-position undergoes radical bromination to form the desired bromomethyl derivative.
The procedure generally includes:
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Reacting 7-hydroxy-4-methyl-2H-chromen-2-one with NBS
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Purification through recrystallization from dilute ethanol
Chemical Reactivity
Nucleophilic Substitution Reactions
The bromomethyl group in 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one serves as an excellent site for nucleophilic substitution reactions. Bromine's superior leaving-group ability (compared to chlorine) facilitates these transformations, enabling the synthesis of diverse derivatives.
A notable example is the conversion to 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one (AMU). This transformation involves:
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Reacting 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one with sodium azide
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Using K₂CO₃ as a base in DMF at room temperature
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Isolating the product as a brown powder after precipitation in ice-cold water
The reaction proceeds as follows:
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one + NaN₃ → 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one + NaBr
Electrochemical Reduction
Studies on similar compounds like 4-(bromomethyl)-7-methyl-2H-chromen-2-one have demonstrated that these molecules undergo electrochemical reduction at carbon cathodes in dimethylformamide. The cyclic voltammograms show irreversible peaks attributed to the reductive cleavage of the carbon-bromine bond .
The reduction typically follows one of two pathways:
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Acceptance of a hydrogen atom from the solvent after electron transfer
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Coupling with itself to form dimeric products
Research indicates that controlled-potential electrolyses yield products resulting from both pathways, with the dimeric products often predominating .
Alkylation and Coupling Reactions
The bromomethyl group makes 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one valuable for introducing the coumarin moiety into other molecules through alkylation reactions. This reactivity is similar to that observed with the chloro analog, which has been used to synthesize triazole-, imidazole-, and purine-containing coumarin derivatives.
The larger atomic radius and higher polarizability of bromine compared to chlorine may result in distinct kinetics and regioselectivity in these reactions, potentially offering advantages in certain synthetic contexts.
Biological Activities
Anticancer Properties
Research indicates that coumarin derivatives including 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one exhibit promising anticancer properties. The anticancer activity may be attributed to:
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Inhibition of cell proliferation pathways
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Induction of apoptosis in cancer cells
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Possible interaction with DNA or key cellular enzymes
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Potential disruption of microtubule dynamics
The bromomethyl group likely contributes to these properties by enabling covalent modification of nucleophilic residues in biological targets, potentially enhancing binding affinity and specificity.
Research Applications
Synthetic Intermediate
The primary application of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is as a versatile synthetic intermediate for preparing more complex molecules. The reactive bromomethyl group facilitates various transformations, allowing for the creation of diverse coumarin libraries with potential biological activities.
Common transformations include:
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Nucleophilic substitutions with amines, thiols, or azides
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Coupling reactions to form larger molecular architectures
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Alkylation of heterocyclic bases to form hybrid compounds
Fluorescent Labeling Applications
Coumarin derivatives are known for their fluorescence properties, making them valuable in analytical chemistry and biological imaging. The related compound 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one (Br-Mmc) is used as a fluorescent label for compounds with carboxylic groups, including fatty acids, enabling their detection by TLC or HPLC .
The hydroxyl variant likely retains fluorescence properties that could be exploited for similar applications, potentially with distinct spectral characteristics due to the hydroxyl group's electronic effects.
Medicinal Chemistry
This compound serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. Its potential anticancer properties, combined with the structural versatility enabled by the bromomethyl group, make it a valuable starting point for drug discovery programs focused on:
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Cancer treatment
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Anti-inflammatory medications
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Anticoagulant therapies
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Antimicrobial agents
Related Compounds and Comparative Analysis
Halomethyl Coumarin Derivatives
Several structurally related compounds offer a basis for comparative analysis:
Table 2. Comparison of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one with Related Compounds
| Compound | CAS Number | Key Differences | Applications |
|---|---|---|---|
| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | 25392-41-0 | Chlorine instead of bromine | Similar synthetic applications with potentially different reactivity |
| 4-(Chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one | 163684-50-2 | Additional methyl at position 8 | Enhanced lipophilicity, potentially altered biological activity |
| 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one | 35231-44-8 | Methoxy instead of hydroxyl at position 7 | Fluorescent labeling for compounds with carboxylic groups |
| The choice between bromo and chloro derivatives often depends on the specific application requirements. While the bromo compound generally offers higher reactivity in nucleophilic substitutions, the chloro analog might provide better stability in certain conditions. |
Structure-Activity Relationships
The biological activity and chemical reactivity of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one are significantly influenced by its structural features:
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The bromomethyl group at position 4 provides a reactive site for nucleophilic substitution, enabling diverse chemical transformations
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The hydroxyl group at position 7 contributes to hydrogen bonding capabilities and influences the compound's water solubility and pharmacokinetic properties
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The coumarin core provides structural rigidity and contributes to potential interactions with biological targets through π-stacking and hydrophobic interactions
Modifications to any of these elements can significantly alter the compound's physical properties, chemical reactivity, and biological activities.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing:
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Greener and more efficient synthesis methods for 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
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One-pot procedures combining coumarin formation and bromination
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Stereoselective transformations utilizing the bromomethyl handle
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Flow chemistry applications for scalable production
Biological Activity Exploration
Further investigation into the biological properties could include:
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Detailed structure-activity relationship studies to optimize anticancer activity
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Exploration of potential applications against drug-resistant pathogens
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Investigation of possible neuroprotective effects
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Development of targeted delivery systems leveraging the coumarin scaffold
Materials Science Applications
Emerging research areas might involve:
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Development of fluorescent sensors based on the coumarin core
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Creation of stimuli-responsive materials utilizing the reactive bromomethyl group
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Incorporation into polymeric systems for drug delivery applications
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Development of photoactive materials leveraging the coumarin chromophore
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